3-Acetoxy-3-methyl-2-butanone
Overview
Description
3-Acetoxy-3-methyl-2-butanone is an organic compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol . It is also known as 2-butanone, 3-acetoxy-3-methyl-. This compound is characterized by its acetoxy group attached to a methylated butanone backbone. It is a colorless liquid with a pleasant odor and is used in various chemical applications.
Scientific Research Applications
3-Acetoxy-3-methyl-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: It serves as a model compound for studying esterification and hydrolysis reactions in biological systems.
Medicine: It is investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals.
Safety and Hazards
3-Acetoxy-3-methyl-2-butanone is a combustible liquid . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and no smoking . It is recommended to wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetoxy-3-methyl-2-butanone can be synthesized through the esterification of 3-hydroxy-3-methyl-2-butanone with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous esterification process, where 3-hydroxy-3-methyl-2-butanone and acetic anhydride are fed into a reactor with a catalyst. The product is then purified through distillation to achieve the desired purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-acetoxy-3-methyl-2-butanone involves its ability to undergo esterification and hydrolysis reactions. The acetoxy group can be hydrolyzed to form the corresponding alcohol and acetic acid. This compound can also participate in various organic reactions, acting as a nucleophile or electrophile depending on the reaction conditions .
Comparison with Similar Compounds
3-Hydroxy-3-methyl-2-butanone: This compound is a precursor in the synthesis of 3-acetoxy-3-methyl-2-butanone.
2-Butanone: A simpler ketone that lacks the acetoxy group.
3-Acetoxy-2-butanone: A structural isomer with the acetoxy group on a different carbon atom.
Uniqueness: this compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its acetoxy group provides a site for nucleophilic attack, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(2-methyl-3-oxobutan-2-yl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-5(8)7(3,4)10-6(2)9/h1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJOZIJFBJYYHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50496419 | |
Record name | 2-Methyl-3-oxobutan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10235-71-9 | |
Record name | 2-Methyl-3-oxobutan-2-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50496419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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